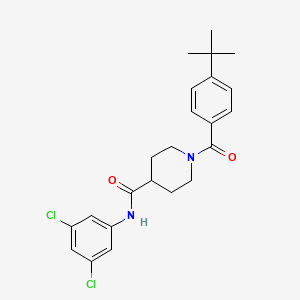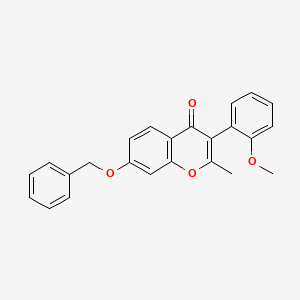![molecular formula C24H22ClN3O2 B3537485 N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B3537485.png)
N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide
Übersicht
Beschreibung
N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide, commonly known as CPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPB is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward-related behavior.
Wirkmechanismus
CPPB is a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system. The mesolimbic system plays a crucial role in the regulation of reward-related behavior, and dopamine release in this system is associated with the reinforcing effects of drugs of abuse. By blocking the dopamine D3 receptor, CPPB reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
CPPB has been shown to have a range of biochemical and physiological effects. In animal models, CPPB has been shown to reduce dopamine release in the nucleus accumbens, which is a key brain region involved in reward-related behavior. CPPB has also been shown to reduce the expression of c-Fos, a protein that is upregulated in response to drugs of abuse. Additionally, CPPB has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPPB for lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific role of the dopamine D3 receptor in various neurological disorders. However, CPPB also has some limitations. For example, its potency is relatively low compared to other dopamine D3 receptor antagonists, which can make it difficult to achieve a therapeutic effect at low doses.
Zukünftige Richtungen
There are several future directions for research on CPPB. One area of interest is the potential use of CPPB in the treatment of opioid addiction. Opioid addiction is a major public health issue, and CPPB has been shown to reduce opioid-seeking behavior in animal models. Another area of interest is the potential use of CPPB in the treatment of depression. CPPB has been shown to increase the expression of BDNF, which is a protein that is reduced in patients with depression. Finally, there is also interest in developing more potent and selective dopamine D3 receptor antagonists that could have greater therapeutic potential than CPPB.
Wissenschaftliche Forschungsanwendungen
CPPB has been extensively studied for its potential therapeutic applications in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease. In addiction, CPPB has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In schizophrenia, CPPB has been shown to improve cognitive function and reduce positive symptoms in animal models. In Parkinson's disease, CPPB has been shown to improve motor function and reduce the side effects of levodopa treatment.
Eigenschaften
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-20-9-5-11-22(17-20)27-12-14-28(15-13-27)24(30)19-8-4-10-21(16-19)26-23(29)18-6-2-1-3-7-18/h1-11,16-17H,12-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQASGLREDSGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3537402.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B3537411.png)
![5-bromo-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3537436.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3537442.png)
![N-benzyl-2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3537445.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3537446.png)
![5-bromo-2-chloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3537456.png)


![2-[(4-bromophenyl)sulfonyl]-3-(2H-chromen-3-yl)acrylonitrile](/img/structure/B3537476.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B3537483.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3537496.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3537498.png)

